molecular formula C12H16FNO3 B8414318 3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide

3-Fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide

Cat. No. B8414318
M. Wt: 241.26 g/mol
InChI Key: AAEABGRIBSMKSD-UHFFFAOYSA-N
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Patent
US08153634B2

Procedure details

To a solution of 3-fluoro-4-(1-methylethoxy)-N-methoxy-N-methylbenzamide (117 mg, 0.485 mmol) in tetrahydrofuran (2.4 mL), methylmagnesium bromide (750 μL, 0.728 mmol) was added under ice-cold conditions, and the resultant mixture was stirred for 1 hour under ice-cold conditions. The reaction solution was added with water and 5% aqueous solution of hydrochloric acid under ice-cold conditions, and extracted with ethyl acetate. Subsequently, the organic layer was washed with brine, dried using anhydrous sodium sulfate, and concentrated in vacuo. 1-(3-Fluoro-4-(1-methylethoxy)phenyl)ethanone (94 mg, yield 99%) was obtained as a yellow oil.
Quantity
117 mg
Type
reactant
Reaction Step One
Quantity
750 μL
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([CH:11]=[CH:12][C:13]=1[O:14][CH:15]([CH3:17])[CH3:16])[C:5](N(OC)C)=[O:6].[CH3:18][Mg]Br.O.Cl>O1CCCC1>[F:1][C:2]1[CH:3]=[C:4]([C:5](=[O:6])[CH3:18])[CH:11]=[CH:12][C:13]=1[O:14][CH:15]([CH3:16])[CH3:17]

Inputs

Step One
Name
Quantity
117 mg
Type
reactant
Smiles
FC=1C=C(C(=O)N(C)OC)C=CC1OC(C)C
Name
Quantity
750 μL
Type
reactant
Smiles
C[Mg]Br
Name
Quantity
2.4 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
Subsequently, the organic layer was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C=CC1OC(C)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 94 mg
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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